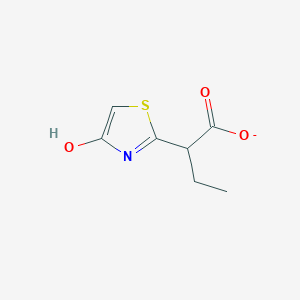
Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-hydroxythiazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: Ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group and an ester group attached to the thiazole ring makes it a versatile intermediate for further chemical modifications and applications.
属性
分子式 |
C7H8NO3S- |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-(4-hydroxy-1,3-thiazol-2-yl)butanoate |
InChI |
InChI=1S/C7H9NO3S/c1-2-4(7(10)11)6-8-5(9)3-12-6/h3-4,9H,2H2,1H3,(H,10,11)/p-1 |
InChI 键 |
YHEOQXHYQXVXHO-UHFFFAOYSA-M |
规范 SMILES |
CCC(C1=NC(=CS1)O)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
![5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12287667.png)

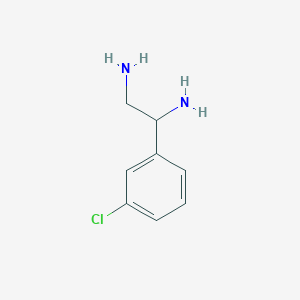

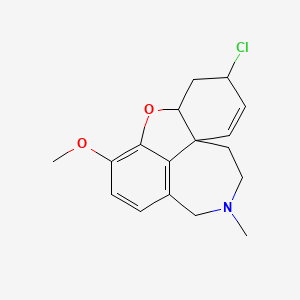
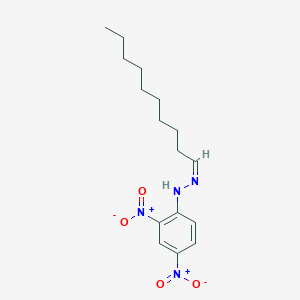
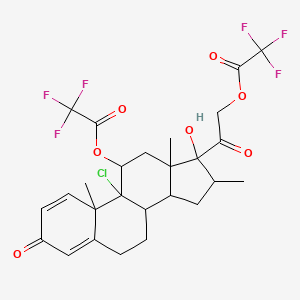
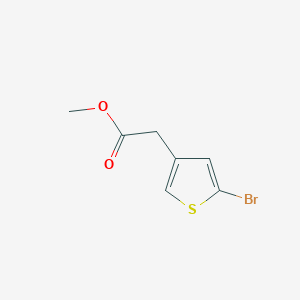
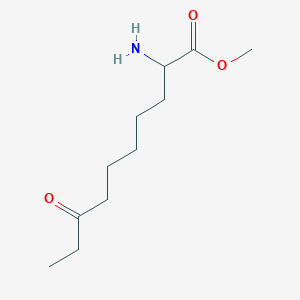
![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)
